![molecular formula C7H9NOS B055045 1-(Thiophen-2-yl)ethanone O-methyl oxime CAS No. 114773-97-6](/img/structure/B55045.png)
1-(Thiophen-2-yl)ethanone O-methyl oxime
Overview
Description
“1-(Thiophen-2-yl)ethanone O-methyl oxime” is a chemical compound with the molecular formula C6H7NOS . It is a derivative of oxime, a class of compounds that have gained significant attention in recent years due to their versatility in the synthesis of various heterocycle scaffolds .
Synthesis Analysis
Oxime ethers, such as “1-(Thiophen-2-yl)ethanone O-methyl oxime”, can be synthesized by reacting oximes with various chlorides under the influence of a super base . In a study, new O-benzyl oxime ethers of (2-Thienyl)ethan-1-one were synthesized and tested for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “1-(Thiophen-2-yl)ethanone O-methyl oxime” can be represented by the canonical SMILES stringCC(=NO)C1=CC=CS1
. This indicates that the compound contains a thiophene ring attached to an ethanone group, which is further connected to an oxime group. Chemical Reactions Analysis
Oxime esters, including “1-(Thiophen-2-yl)ethanone O-methyl oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions . The N–O bond cleavage in these transformations is usually proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis
The molecular weight of “1-(Thiophen-2-yl)ethanone O-methyl oxime” is 141.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as N-methoxy-1-thiophen-2-ylethanimine, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that N-methoxy-1-thiophen-2-ylethanimine could potentially be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply that N-methoxy-1-thiophen-2-ylethanimine might be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, N-methoxy-1-thiophen-2-ylethanimine could potentially be used in the production of OLEDs.
Bioreduction Processes
A study has shown that 1-(thiophen-2-yl)ethanone can be bio-reduced using Weissella cibaria N9 . This suggests that N-methoxy-1-thiophen-2-ylethanimine could potentially be used in similar bioreduction processes.
Pharmacological Properties
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that N-methoxy-1-thiophen-2-ylethanimine could potentially be used in the development of new drugs with these properties.
Mechanism of Action
The mechanism of action of oxime esters in chemical reactions often involves the cleavage of the N–O bond. This can occur through a single electron transfer process or the oxidative addition of a low-valance metal to the N–O bond . Oxime esters can act as both internal oxidants and precursors in cyclization reactions .
Future Directions
The future directions for “1-(Thiophen-2-yl)ethanone O-methyl oxime” and similar compounds could involve further exploration of their synthesis methods and potential applications. Given their versatility in the synthesis of various heterocycle scaffolds , they could be used to create a wide range of new compounds with potential applications in various fields of chemistry.
properties
IUPAC Name |
N-methoxy-1-thiophen-2-ylethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVULPIMMDLDKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363108 | |
Record name | 2-Acetylthiophene O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-1-thiophen-2-ylethanimine | |
CAS RN |
114773-97-6 | |
Record name | 2-Acetylthiophene O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.